molecular formula C8H8F3NO B15523203 4-(Aminomethyl)-2-(trifluoromethyl)phenol CAS No. 916303-81-6

4-(Aminomethyl)-2-(trifluoromethyl)phenol

Cat. No.: B15523203
CAS No.: 916303-81-6
M. Wt: 191.15 g/mol
InChI Key: WTLFSCQLSNFKJQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-(trifluoromethyl)phenol is a versatile chemical building block designed for advanced research and development, particularly in medicinal and agrochemistry. The compound features a phenol group and a benzylamine moiety, both of which are privileged scaffolds in drug discovery, augmented by a trifluoromethyl (CF 3 ) group . The incorporation of the CF 3 group is a well-established strategy in modern lead optimization, as it can significantly influence a molecule's properties by enhancing its metabolic stability, lipophilicity, and membrane permeability due to its high electronegativity and lipophilic nature . This makes the compound a valuable intermediate for constructing potential bioactive molecules. The primary research value of this compound lies in its application as a key synthon for the synthesis of more complex molecules. The reactive amino and phenolic groups serve as handles for further chemical transformation, allowing researchers to create amides, sulfonamides, or imines, and to participate in etherification or condensation reactions. Its structural features make it a promising precursor in the development of small-molecule inhibitors, fluorescent probes, and ligands for various biological targets. As seen with similar trifluoromethyl-containing compounds, applications can extend to material science, including the development of organic light emitters and fluorescent probes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting. For a detailed safety overview, please refer to the associated Material Safety Data Sheet (MSDS).

Properties

CAS No.

916303-81-6

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

4-(aminomethyl)-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,13H,4,12H2

InChI Key

WTLFSCQLSNFKJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

2-Amino-4-(trifluoromethyl)phenol
  • Structure: Amino (–NH2) at 2-position, –CF3 at 4-position.
  • Properties : Molecular weight = 207.14 g/mol; marketed as a fluorochemical intermediate for lab use .
  • Key Differences: The inverted positions of –NH2 and –CF3 significantly alter electronic effects.
4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride
  • Structure: Branched 1-amino-2,2,2-trifluoroethyl group at 4-position.
  • Properties : Molecular weight = 245.62 g/mol; likely used as a pharmaceutical intermediate .
  • Key Differences: The branched trifluoroethyl group introduces steric hindrance, which may reduce enzymatic degradation compared to the linear aminomethyl group in the target compound .

Functional Group Analogues

4-(Trifluoromethyl)phenol (FMP)
  • Structure: –CF3 at 4-position, lacking the aminomethyl group.
  • Properties: Molecular weight = 162.11 g/mol; known as a toxic impurity causing respiratory and ocular irritation .
  • Key Differences: The absence of the aminomethyl group reduces polarity and increases volatility, contributing to its toxicity. In contrast, the target compound’s –CH2NH2 group may mitigate toxicity through improved solubility and metabolic detoxification .
Methoxy-4-(2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)vinyl)phenol (6j)
  • Structure : –CF3 on a phenyl ring linked via an oxadiazole-vinyl group.
  • Properties : Exhibits neuroprotective effects, inhibits acetylcholinesterase (AChE), and crosses the blood-brain barrier (BBB) .
  • Key Differences : The oxadiazole-vinyl moiety enhances π-π stacking interactions, which are absent in the target compound. This structural feature likely underpins 6j’s superior BBB permeability and enzyme inhibition .

Metal-Binding Analogues

Schiff Base Derivatives (e.g., (E)-4-methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol)
  • Structure: Imine (–CH=N–) linkage with –CF3 and phenolic groups.
  • Properties : Forms stable complexes with vanadium and copper ions; used in catalysis and medicinal chemistry .
  • Key Differences : The imine group enables metal chelation, a property absent in the target compound. This makes Schiff bases more suitable for catalytic applications .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-(Aminomethyl)-2-(trifluoromethyl)phenol 4–CH2NH2, 2–CF3 205.17 (calculated) Potential bioactive intermediate
2-Amino-4-(trifluoromethyl)phenol 2–NH2, 4–CF3 207.14 Fluorochemical lab reagent
4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl 4–NH2CF3CH2, HCl salt 245.62 Pharmaceutical intermediate
4-(Trifluoromethyl)phenol (FMP) 4–CF3 162.11 Toxic impurity
Methoxy-4-(oxadiazole-vinyl-CF3 phenyl)phenol Oxadiazole-vinyl-CF3 phenyl ~380 (estimated) Neuroprotective, AChE inhibitor

Key Research Findings

Synthetic Accessibility: The target compound’s synthesis may require regioselective protection of the aminomethyl group, as seen in analogous protocols using Boc (tert-butoxycarbonyl) protection .

Biological Activity: Trifluoromethylphenolic derivatives with amino groups (e.g., 6j) show promise in neurodegenerative disease treatment due to enzyme inhibition and BBB permeability .

Toxicity Profile: The aminomethyl group in this compound may reduce the acute toxicity observed in 4-(trifluoromethyl)phenol .

Q & A

Q. What are the optimized synthetic routes for 4-(Aminomethyl)-2-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 2-(trifluoromethyl)phenol derivatives with aminomethylating agents (e.g., formaldehyde and ammonia under acidic conditions). Key parameters include:
  • Solvent : Dimethylformamide (DMF) or methanol for solubility and reactivity .
  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Catalysts : Use of sodium hydride or palladium catalysts for selective amination .
    Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification by column chromatography. Typical yields range from 40%–65%, depending on substituent steric effects .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (aminomethyl group), and absence of impurities like unreacted precursors .
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time compared to standards validates purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The trifluoromethyl group is electron-withdrawing, directing EAS to the meta position relative to itself, while the aminomethyl group acts as an electron donor, activating the ortho/para positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves nitration or halogenation reactions, with products analyzed via LC-MS and NMR .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates. The trifluoromethyl group enhances binding via hydrophobic interactions, while the aminomethyl group may form hydrogen bonds with active-site residues .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) to determine affinity (KD). For example, reported KD values for similar compounds range from 1–10 µM .

Q. What strategies mitigate challenges in using this compound for in vivo studies, such as solubility or metabolic instability?

  • Methodological Answer :
  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or formulation as a hydrochloride salt .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS. Structural modifications (e.g., replacing the aminomethyl with a bulkier group) can reduce CYP-mediated oxidation .

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